N,N,N'-trimethyl-N'-piperidin-4-ylpropane-1,3-diamine
Description
N,N,N'-Trimethyl-N'-piperidin-4-ylpropane-1,3-diamine is a tertiary amine featuring a propane-1,3-diamine backbone with three methyl groups and a piperidin-4-yl substituent. Its piperidinyl group introduces cyclic amine characteristics, which may enhance stability, modulate lipophilicity, and influence receptor interactions compared to linear analogs .
Properties
IUPAC Name |
N,N,N'-trimethyl-N'-piperidin-4-ylpropane-1,3-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H25N3/c1-13(2)9-4-10-14(3)11-5-7-12-8-6-11/h11-12H,4-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTQCSCBIGWYJBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(C)C1CCNCC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H25N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N’-trimethyl-N’-piperidin-4-ylpropane-1,3-diamine typically involves the reaction of piperidine derivatives with alkylating agents. One common method includes the reaction of piperidine with 1,3-dibromopropane followed by methylation using methyl iodide under basic conditions . The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of N,N,N’-trimethyl-N’-piperidin-4-ylpropane-1,3-diamine may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N,N,N’-trimethyl-N’-piperidin-4-ylpropane-1,3-diamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the compound reacts with nucleophiles to replace one of its functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce secondary amines .
Scientific Research Applications
N,N,N’-trimethyl-N’-piperidin-4-ylpropane-1,3-diamine has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,N,N’-trimethyl-N’-piperidin-4-ylpropane-1,3-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation . The specific pathways involved depend on the biological context and the target molecules.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Propane-1,3-diamine Derivatives
Key Differences in Physicochemical Properties
Hydroxybenzyl (TPD) and iodinated (HIPDM) derivatives exhibit balanced hydrophilicity for tissue-specific targeting .
Basicity and Reactivity :
- DMAPA’s linear structure and fewer substituents result in higher basicity, making it effective in catalysis .
- Bulky mesityl groups in N,N'-dimesityl-propane-1,3-diamine reduce reactivity, favoring cyclocondensation over oligomerization .
Steric Effects :
- Piperidinyl and aromatic substituents introduce steric hindrance, limiting undesired side reactions in medicinal applications .
Biological Activity
N,N,N'-Trimethyl-N'-piperidin-4-ylpropane-1,3-diamine (commonly referred to as TMPPD) is a compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
TMPPD has the molecular formula and a molecular weight of approximately 199.34 g/mol. It features a piperidine ring substituted with three methyl groups and a propane-1,3-diamine chain, which contributes to its unique reactivity and biological interactions .
TMPPD's biological activity is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformations .
Key Mechanisms:
- Enzyme Modulation : TMPPD has been shown to influence enzyme activities, potentially leading to therapeutic applications in drug design.
- Membrane Interaction : Studies suggest that TMPPD can disrupt bacterial membranes, enhancing its antibacterial properties against both Gram-positive and Gram-negative bacteria .
Biological Activities
TMPPD exhibits several notable biological activities:
- Antibacterial Activity : TMPPD has demonstrated rapid bactericidal effects against various pathogens, including Staphylococcus aureus and Pseudomonas aeruginosa. It effectively reduces biofilm formation and promotes biofilm dispersal, which is crucial for treating chronic infections .
- Cytotoxicity : Research indicates that TMPPD may possess cytotoxic effects on certain cancer cell lines. Its impact on human cell lines, such as HEK293T and A549 cells, has been evaluated for potential therapeutic applications .
- Receptor Modulation : The compound's structure allows it to interact with specific receptors, suggesting roles in pharmacology and medicinal chemistry .
Case Study 1: Antibacterial Efficacy
In a study assessing the antibacterial properties of TMPPD, it was found that the compound exhibited significant activity against Pseudomonas aeruginosa, inhibiting biofilm formation at concentrations as low as 64 μg/mL. This activity was comparable to established antibiotics like tetracycline .
Case Study 2: Cytotoxicity Assessment
A cytotoxicity assay conducted on A549 human adenocarcinoma cells revealed that TMPPD exhibited limited adverse effects at lower concentrations while showing significant cell death at higher doses. This duality highlights its potential as a therapeutic agent while necessitating caution regarding dosage .
Comparative Analysis with Similar Compounds
The following table compares TMPPD with structurally similar compounds regarding their biological activities:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| TMPPD | C₁₁H₂₅N₃ | Antibacterial, Cytotoxic |
| N,N-Dimethyl-N'-(1-methyl-piperidin-4-YL)-propane-1,3-diamine | C₉H₁₈N₂ | Enzyme inhibition |
| N,N-Diethyl-N'-(1-methyl-piperidin-4-YL)-propane-1,3-diamine | C₁₁H₂₄N₂ | Antimicrobial |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing N,N,N'-trimethyl-N'-piperidin-4-ylpropane-1,3-diamine in a laboratory setting?
- Methodology : The synthesis typically involves multi-step organic reactions, such as amine alkylation or reductive amination. For example, piperidine derivatives are often synthesized via nucleophilic substitution of a halogenated intermediate with a tertiary amine. Purification steps may include column chromatography or recrystallization to isolate the target compound .
- Key Considerations : Monitor reaction progress using thin-layer chromatography (TLC) and optimize solvent systems (e.g., dichloromethane/methanol mixtures) for separation.
Q. How can the structural integrity and purity of This compound be verified post-synthesis?
- Analytical Techniques :
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the presence of methyl groups, piperidine ring protons, and tertiary amine signals.
- Mass Spectrometry (MS) : Confirm molecular weight via high-resolution MS (HRMS) or electrospray ionization (ESI-MS).
- High-Performance Liquid Chromatography (HPLC) : Assess purity using a C18 column with a UV detector (e.g., λ = 254 nm) .
Q. What safety precautions are necessary when handling This compound in laboratory environments?
- Safety Protocols :
- Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles.
- Work in a fume hood to avoid inhalation of vapors.
- Store the compound in a cool, dry place away from oxidizing agents.
- In case of skin contact, rinse immediately with water for 15 minutes and seek medical attention .
Advanced Research Questions
Q. How can computational chemistry tools be employed to optimize the reaction pathways for synthesizing This compound?
- Computational Strategies :
- Use density functional theory (DFT) to model transition states and identify energetically favorable pathways.
- Employ reaction path search algorithms (e.g., GRRM or AFIR) to explore intermediates and byproducts.
- Integrate machine learning (ML) models trained on reaction databases to predict optimal conditions (e.g., temperature, catalyst loading) .
Q. What strategies are effective in resolving contradictory data regarding the biological activity of This compound in different experimental models?
- Data Reconciliation Methods :
- Conduct dose-response assays across multiple cell lines or in vivo models to identify model-specific sensitivities.
- Use metabolomic profiling to assess off-target effects or metabolite interference.
- Cross-validate results with structural analogs (e.g., N-(3-Aminopropyl)-N'-methylpropane-1,3-diamine) to isolate structure-activity relationships (SAR) .
Q. How can the steric and electronic effects of substituents on the piperidine ring influence the reactivity of This compound in catalytic applications?
- Mechanistic Insights :
- Steric Effects : Bulky substituents (e.g., benzyl groups) may hinder nucleophilic attack at the piperidine nitrogen, reducing catalytic turnover.
- Electronic Effects : Electron-withdrawing groups (e.g., trifluoromethyl) can increase the electrophilicity of the amine center, enhancing substrate binding.
- Experimental Validation : Synthesize derivatives with varied substituents and compare reaction kinetics via stopped-flow spectroscopy or GC-MS .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
